molecular formula C11H5Cl6NO6 B8526346 8-Nitro-2,4-bis(trichloromethyl)-2H,4H-1,3-benzodioxine-6-carboxylic acid CAS No. 61719-68-4

8-Nitro-2,4-bis(trichloromethyl)-2H,4H-1,3-benzodioxine-6-carboxylic acid

Cat. No. B8526346
M. Wt: 459.9 g/mol
InChI Key: CGMFFRLQWILCQO-UHFFFAOYSA-N
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Patent
US04232032

Procedure details

Nitric acid (d=1.54, 10 ml.) was added to a stirred suspension of 2,4-bis(trichloromethyl)benzo[1,3]dioxin-6-carboxylic acid (5 g.) in concentrated sulphuric acid (25 ml.), and the resulting suspension was stirred at room temperature for 2 hrs. The reaction mixture was filtered, and the solid product was crystallised from a mixture of petroleum ether (b.p. 60°-80° C.) and ether to give 8-nitro-2,4-bis(trichloromethyl)benzo[1,3]dioxin-6-carboxylic acid, m.p. 211°-212° C.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[Cl:5][C:6]([Cl:25])([Cl:24])[CH:7]1[O:12][CH:11]([C:13]([Cl:16])([Cl:15])[Cl:14])[C:10]2[CH:17]=[C:18]([C:21]([OH:23])=[O:22])[CH:19]=[CH:20][C:9]=2[O:8]1>S(=O)(=O)(O)O>[N+:1]([C:20]1[C:9]2[O:8][CH:7]([C:6]([Cl:5])([Cl:24])[Cl:25])[O:12][CH:11]([C:13]([Cl:16])([Cl:14])[Cl:15])[C:10]=2[CH:17]=[C:18]([C:21]([OH:23])=[O:22])[CH:19]=1)([O-:4])=[O:2]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
5 g
Type
reactant
Smiles
ClC(C1OC2=C(C(O1)C(Cl)(Cl)Cl)C=C(C=C2)C(=O)O)(Cl)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting suspension was stirred at room temperature for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solid product was crystallised from a mixture of petroleum ether (b.p. 60°-80° C.) and ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC(=CC=2C(OC(OC21)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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